![molecular formula C9H20Cl2N2 B2694115 6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride CAS No. 2197052-82-5](/img/structure/B2694115.png)
6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. It is also known by its chemical name, Ro 25-6981, and is a highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B. 5]decane dihydrochloride.
Scientific Research Applications
Crystal Structure Analysis
The compound, identified as (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, features two interconnected rings: a piperazine-2,5-dione ring and a five-membered ring. The former adopts a slight boat conformation with the methyl group in an equatorial position, while the latter is in an envelope conformation. This detailed structural elucidation facilitates the understanding of its physical properties and potential applications in materials science (Rohlíček et al., 2010).
NMR Spectroscopy and Stereochemistry
The relative configuration of various 1,4-diazaspiro[4.5]decanes, including those substituted at strategic positions, was analyzed using NMR spectroscopy. This research provides insights into the structural nuances influencing the stereochemical outcomes of synthetic routes, laying the groundwork for tailored synthesis strategies in medicinal chemistry (Guerrero-Alvarez et al., 2004).
Radioprotection Research
A derivative, 7,10-ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, demonstrated potential as a radioprotective agent, offering significant protection against lethal doses of X-radiation in mice. This finding opens a new avenue for research into protective agents against radiation exposure, with implications for both medical treatments and radiological defense (Shapiro et al., 1968).
Synthetic Chemistry and Drug Development
The compound serves as a building block in the synthesis of novel chemical entities, such as spirocyclic derivatives with potential biological activities. For instance, the stereoselective synthesis of 4,5-epoxy-1,2-oxazin-6-ones from β-lithiated oxazolinyloxiranes and nitrones demonstrates the versatility of diazaspirodecane derivatives in accessing complex molecular architectures, which can be explored further in drug discovery and development (Capriati et al., 2006).
Corrosion Inhibition
Imidazolidine derivatives, including those based on the diazaspiro[4.5]decane framework, have shown promise as novel corrosion inhibitors for steel in acidic environments. This research highlights the compound's potential application in industrial processes, offering a solution to mitigate corrosion and enhance the longevity of metal components (Wazzan et al., 2018).
properties
IUPAC Name |
6-methyl-6,9-diazaspiro[4.5]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-7-6-10-8-9(11)4-2-3-5-9;;/h10H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFYMFDNFMWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC12CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.